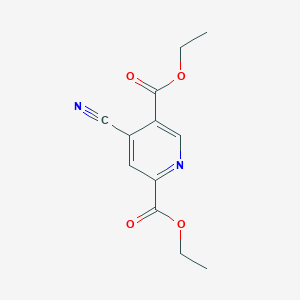

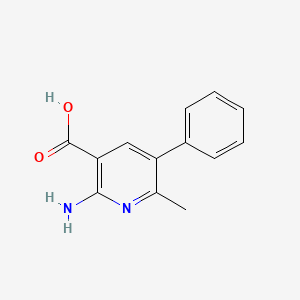

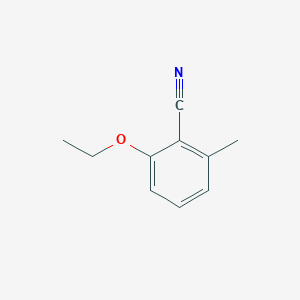

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

説明

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, also known as AMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPA is a pyridine derivative that has been extensively studied for its biological activity and has shown promising results in the treatment of various diseases. In

科学的研究の応用

Electrocatalytic Carboxylation

A study by Feng et al. (2010) focused on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant to 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. This work explored an electrochemical procedure to obtain 6-aminonicotinic acid, highlighting the synthesis under mild conditions without using toxic solvents and achieving high yield and selectivity. The research emphasizes the potential of such compounds in electrocatalysis and green chemistry applications (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Ligands for Lanthanide(III) Cation Complexation

Charbonnière, Weibel, and Ziessel (2001) described the synthesis of tridentate ligands based on substituted bipyridine carboxylic acids, like 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. These ligands are well-suited for complexing lanthanide(III) cations, suggesting the compound's role in creating materials with unique magnetic and optical properties (Charbonnière, Weibel, & Ziessel, 2001).

DNA Reactivity and Carcinogenesis Studies

Lutgerink et al. (1989) synthesized N-acetoxyarylamines related to 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and studied their reactivity with DNA. This research is significant for understanding the molecular mechanisms of carcinogenesis, as these compounds are proposed ultimate carcinogens of certain aromatic amines (Lutgerink, Stavenuiter, Zomer, Hamzink, van Dijk, Westra, & Kriek, 1989).

Inhibition Studies on Carbonic Anhydrase Isoenzymes

Yenikaya et al. (2011) synthesized a novel amino salicylato salt and its Cu(II) complex involving 2-Amino-6-methylpyridine, a related compound. The study evaluated their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential medicinal applications in enzyme inhibition and drug discovery (Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011).

Synthesis of Multi-Component Crystals

Bis and Zaworotko (2005) reported on the synthesis of multiple-component crystals involving 2-aminopyridine and carboxylic acid moieties, relevant to the structural analysis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. This research provides insights into the crystal engineering and design of new solid forms for various applications (Bis & Zaworotko, 2005).

特性

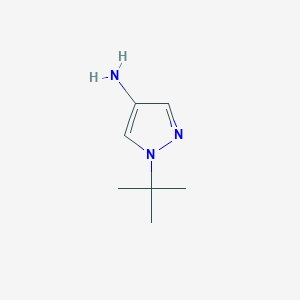

IUPAC Name |

2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(14)15-8/h2-7H,1H3,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRKMSULYFJAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542393 | |

| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

CAS RN |

84596-20-3 | |

| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)